molecular formula C18H15F3O4 B14347705 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid CAS No. 93358-55-5

4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid

Cat. No.: B14347705
CAS No.: 93358-55-5
M. Wt: 352.3 g/mol
InChI Key: ZDSZFDBPRXGMJV-UHFFFAOYSA-N
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Description

4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is an organic compound known for its unique chemical structure and properties. It belongs to the class of aryloxyphenoxypropionic acids, which are commonly used as herbicides. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 3-bromophenol to form a biphenyl ether intermediate. This intermediate is then subjected to further reactions, such as the addition of pent-2-enoic acid, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted ketones, alcohols, and halides. These derivatives have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as herbicidal and pesticidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In herbicidal applications, the compound inhibits the synthesis of fatty acids in plants, leading to their death. The trifluoromethyl groups enhance the compound’s ability to penetrate plant cells and disrupt metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is unique due to its specific structural arrangement and the presence of multiple trifluoromethyl groups. These features contribute to its high reactivity, stability, and effectiveness as a herbicide .

Properties

CAS No.

93358-55-5

Molecular Formula

C18H15F3O4

Molecular Weight

352.3 g/mol

IUPAC Name

4-[3-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid

InChI

InChI=1S/C18H15F3O4/c1-12(5-10-17(22)23)24-15-3-2-4-16(11-15)25-14-8-6-13(7-9-14)18(19,20)21/h2-12H,1H3,(H,22,23)

InChI Key

ZDSZFDBPRXGMJV-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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